2-(3,4-dimethylphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 3,4-dimethylphenyl group and at position 5 with a methyl-oxazole moiety bearing 4-ethoxy-3-methoxyphenyl substituents. Its structural complexity arises from the fusion of pyrazole, pyrazine, and oxazole heterocycles, which are known to confer diverse pharmacological properties, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-6-35-25-10-9-21(14-26(25)34-5)27-29-23(19(4)36-27)16-31-11-12-32-24(28(31)33)15-22(30-32)20-8-7-17(2)18(3)13-20/h7-15H,6,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSDTWWJHHIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.5 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazin core and an oxazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxazole and pyrazole rings. For instance, derivatives of oxazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds displayed IC50 values ranging from 2.76 to 9.27 µM against different tumor cell lines, indicating promising anticancer activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3,4-dimethylphenyl)-... | HeLa (Cervical Cancer) | 2.76 |
| CaCo-2 (Colon Adenocarcinoma) | 9.27 | |
| OVXF 899 (Ovarian Cancer) | 1.143 |
The compound's structure suggests that it may inhibit critical pathways involved in cancer cell proliferation and survival. The presence of the pyrazolo and oxazole rings contributes to its interaction with biological targets such as kinases and enzymes involved in tumor growth.
Anti-inflammatory Properties
Compounds with similar structural features have also been studied for their anti-inflammatory properties. The presence of the oxazole unit is particularly noteworthy, as it has been associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . This suggests that the compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against both bacterial and fungal strains. The ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could be a mechanism through which these compounds exert their effects .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with various receptors that regulate cellular signaling pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A recent study investigated a series of pyrazolo[1,5-a]pyrazines for their anticancer activity. One derivative exhibited potent cytotoxicity against a panel of human tumor cell lines, supporting the hypothesis that modifications at specific positions on the pyrazine ring can enhance biological activity .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Substituents on aromatic rings significantly influence physicochemical and biological properties. The target compound’s 3,4-dimethylphenyl group contrasts with analogs like 2-(3-chloro-4-ethoxyphenyl)-pyrazolo[1,5-a]pyrazin-4-one (), where a chloro group increases electrophilicity but reduces steric bulk compared to methyl groups.
Table 1: Substituent Impact on Key Properties
Key observations:
- Methoxy/ethoxy groups enhance solubility and hydrogen-bonding capacity, as seen in compound 2h (), which has a lower melting point (102–106°C) than its methoxy analog 1h (120–124°C) due to increased flexibility .
- Halogen substituents (e.g., chloro in ) may improve target affinity but reduce metabolic stability .
Core Heterocyclic Structure
The pyrazolo[1,5-a]pyrazin-4-one core differs from pyrazolo[1,5-a]pyrimidines () in ring size and electronic properties:
- Pyrazinone vs.
- Planarity: Pyrazolo[1,5-a]pyrimidines exhibit planarity critical for intercalation or kinase binding (), while the pyrazinone’s ketone may disrupt coplanarity, affecting binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
